tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate
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Overview
Description
Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate is a complex organic compound that features a tert-butyl carbamate group, a hydroxy group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amine group with a tert-butyl carbamate, followed by the introduction of the pyrazole moiety through a series of coupling reactions. The hydroxy group is then introduced via selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the pyrazole ring may produce a dihydropyrazole derivative.
Scientific Research Applications
Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate involves its interaction with specific molecular targets. The pyrazole moiety may bind to enzymes or receptors, modulating their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the pyrazole moiety.
N-Boc-hydroxylamine: Contains a tert-butyl carbamate group but differs in the rest of the structure.
Uniqueness
Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate is unique due to the presence of both the pyrazole moiety and the hydroxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3-(2-methylpyrazol-3-yl)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,10,17H,7-9H2,1-4H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCIDXZZLYTWGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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